molecular formula C10H12BrNO2 B13457676 3-(4-Bromo-2-methoxyphenyl)-3-oxetanamine

3-(4-Bromo-2-methoxyphenyl)-3-oxetanamine

Cat. No.: B13457676
M. Wt: 258.11 g/mol
InChI Key: WMIFBNXAFALBRK-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxetane ring, a four-membered cyclic ether, which is substituted with a 4-bromo-2-methoxyphenyl group and an amine group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine typically involves multi-step organic reactions One common synthetic route starts with the bromination of 2-methoxyphenyl compounds, followed by the formation of the oxetane ring through cyclization reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxetane derivatives, while oxidation and reduction reactions can produce different oxetane and amine derivatives .

Scientific Research Applications

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine include:

Uniqueness

The uniqueness of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine lies in its specific substitution pattern and the presence of both the oxetane ring and the amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-9-4-7(11)2-3-8(9)10(12)5-14-6-10/h2-4H,5-6,12H2,1H3

InChI Key

WMIFBNXAFALBRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(COC2)N

Origin of Product

United States

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